molecular formula C15H15FN4O B2735591 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2415518-62-4

1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2735591
CAS No.: 2415518-62-4
M. Wt: 286.31
InChI Key: TYHRMEJWBSHTRT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic compound characterized by the presence of a benzyl group, a fluoropyrimidine moiety, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzyl halide reacts with a piperazinone derivative in the presence of a base. The fluoropyrimidine moiety is introduced through a subsequent reaction involving a fluorinated pyrimidine precursor .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the fluoropyrimidine ring .

Scientific Research Applications

1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interfere with nucleic acid synthesis, making it a potential candidate for anticancer and antiviral therapies. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

  • 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one
  • 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one
  • 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline

Uniqueness: 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

IUPAC Name

1-benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-13-8-17-15(18-9-13)20-7-6-19(14(21)11-20)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHRMEJWBSHTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=C(C=N2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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